2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
Description
Properties
IUPAC Name |
(4-methyl-6-propan-2-yloxypyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)13-7-4-6(3)10-8(11-7)12-9/h4-5H,9H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFHDARZLXJYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine generally follows these key steps:
- Construction of the pyrimidine core with appropriate substituents at positions 4 and 6.
- Introduction of the 6-(propan-2-yloxy) group via nucleophilic substitution or alkylation.
- Introduction of the hydrazinyl group at the 2-position, often by hydrazinolysis of suitable precursors such as esters or halides.
Preparation of the Pyrimidine Core
A common approach to prepare substituted pyrimidines involves condensation reactions starting from malonate derivatives and amidine salts. For example, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a close structural relative, is achieved by reacting methyl malonate with acetamidine hydrochloride in the presence of sodium methoxide in methanol under controlled temperatures (0–25 °C). This reaction proceeds through cyclization to form the pyrimidine ring with hydroxyl groups at positions 4 and 6 and a methyl group at position 2.
Key conditions from related synthesis:
| Reagent | Molar Ratio | Conditions | Yield (%) |
|---|---|---|---|
| Sodium methoxide | 2.5–4.5 : 1 (vs malonate) | Ice bath to 18–25 °C, 3–5 h | — |
| Methyl malonate | 1 | Methanol solvent | — |
| Acetamidine hydrochloride | 1–2 : 1 (vs malonate) | pH adjusted to 1–2 for crystallization | 86–87% |
This method uses triphosgene as a safer alternative to toxic reagents like POCl3 or phosgene for ring closure steps, making it suitable for industrial scale-up.
Introduction of the 6-(Propan-2-yloxy) Group
The substitution of the 6-hydroxy group with an isopropoxy group typically involves nucleophilic substitution of the hydroxyl group by isopropoxide ion or direct alkylation.
- Starting from 4,6-dihydroxy-2-methylpyrimidine, the 6-hydroxy group can be converted to the 6-(propan-2-yloxy) group by treatment with isopropyl halides (e.g., isopropyl bromide) in the presence of a base.
- Alternatively, direct nucleophilic substitution using isopropoxide under controlled conditions can yield the desired ether.
This step requires careful control of reaction conditions to avoid substitution at undesired positions and to maintain the integrity of the pyrimidine ring.
Introduction of the 2-Hydrazinyl Group
The hydrazinyl group at position 2 is typically introduced via hydrazinolysis, which involves reacting a suitable 2-substituted pyrimidine precursor (such as an ester, halide, or thioester) with hydrazine hydrate.
- For example, hydrazinolysis of ethyl thioacetate derivatives of pyrimidines with a 3-fold molar excess of 85% hydrazine hydrate in ethanol at room temperature efficiently yields hydrazinyl-substituted pyrimidines.
- This reaction proceeds under mild conditions and provides good yields of the hydrazinyl product.
Example Synthesis from Related Compounds
Analytical and Process Notes
- Temperature control during the ring formation and hydrazinolysis steps is critical to avoid side reactions and decomposition.
- pH adjustment after ring formation facilitates crystallization and purification of intermediates.
- Washing protocols involve cold methanol and water mixtures to remove impurities without dissolving the product.
- The use of triphosgene as a phosgene substitute enhances safety and environmental compliance during pyrimidine synthesis.
- Hydrazinolysis requires excess hydrazine hydrate to drive the reaction to completion and ensure full substitution at the 2-position.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidine ring synthesis | Sodium methoxide, methyl malonate, acetamidine HCl, methanol | 0–25 °C | 3–5 h | 86–87 | pH 1–2 crystallization, triphosgene used |
| Etherification (6-OH) | Isopropyl bromide, base (K2CO3), solvent | Reflux (~60–80 °C) | Several hours | High | Selective substitution at 6-position |
| Hydrazinolysis (2-position) | Hydrazine hydrate (3 equiv.), ethanol | Room temperature | Several hours | High | Excess hydrazine ensures completion |
Research Findings and Industrial Relevance
- The described synthetic route is scalable and employs safer reagents such as triphosgene instead of toxic chlorinating agents, aligning with green chemistry principles.
- Hydrazinolysis under mild conditions provides a straightforward method to introduce the hydrazinyl group, a key functional moiety for biological activity.
- The substitution pattern on the pyrimidine ring allows for further functionalization and derivatization, making this compound a valuable intermediate in pharmaceutical research.
- Purification by controlled crystallization and washing ensures high purity of the final compound, critical for medicinal applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Overview
2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a pyrimidine derivative that has gained attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of hydrazinyl, methyl, and propan-2-yloxy groups, which contribute to its reactivity and interaction with biological systems.
This compound has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Properties : Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity : Research indicates that it may inhibit specific enzymes related to cancer progression, suggesting potential therapeutic applications in oncology .
Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals aimed at treating infections and cancer due to its ability to interact with biological targets effectively .
Chemical Synthesis
In organic chemistry, this compound is utilized as an intermediate for synthesizing various heterocyclic compounds. Its unique functional groups allow for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution .
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial activity against resistant bacterial strains, highlighting its potential in clinical applications .
- Cancer Research : Another research project focused on the anticancer properties of this compound, revealing that it could inhibit key enzymes involved in tumor growth, thus paving the way for new cancer treatments .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
2-Ethyl-4-hydrazinyl-6-methylpyrimidine
- Structure : Positional isomer of the target compound, with ethyl at position 2, hydrazinyl at position 4, and methyl at position 6 .
- Key Differences :
- Substituent positions alter electronic distribution: The hydrazinyl group at position 4 (vs. position 2 in the target) may reduce nucleophilic reactivity at the pyrimidine ring.
- Ethyl (C2) vs. methyl (C4) substituents affect steric hindrance and lipophilicity.
- Applications : Likely serves as a precursor for tetrazole or triazole derivatives via cyclization reactions .
4-Methyl-6-phenylpyrimidin-2-amine
Pyrazolo[3,4-d]pyrimidine Derivatives
- Structure : Fused pyrazole-pyrimidine systems (e.g., compounds 2 and 3 in ) .
- Key Differences: Bicyclic core increases rigidity and planar surface area, favoring intercalation or enzyme inhibition. Absence of ether (isopropoxy) groups reduces solubility in nonpolar solvents.
- Applications : Investigated for antitumor and antimicrobial activities .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Pyrimidine Derivatives
Key Observations :
Hydrazinyl vs. Amine Groups : Hydrazinyl derivatives (target compound, 2-ethyl-4-hydrazinyl-6-methylpyrimidine) exhibit higher reactivity toward ketones or aldehydes, enabling Schiff base formation or cyclization .
Ether vs.
Crystallinity : Phenyl-substituted pyrimidines (e.g., 4-Methyl-6-phenylpyrimidin-2-amine) show defined dihedral angles (29–46°) between aromatic rings, favoring ordered crystal packing . The target compound’s isopropoxy group may disrupt crystallization, as seen in similar ether-containing naphthalene derivatives .
Biological Activity
2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a hydrazinyl group, a methyl group, and a propan-2-yloxy moiety. This configuration is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit enzyme activity and disrupt cellular processes by affecting DNA or RNA binding, which in turn influences gene expression and protein synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
Table 1: Antimicrobial Activity Results
| Microorganism | Inhibition Zone (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ceftriaxone |
| Escherichia coli | 18 | Ampicillin |
| Pseudomonas aeruginosa | 12 | Gentamicin |
Anticancer Activity
The compound has also been evaluated for its anticancer effects. Studies have shown that it possesses antiproliferative activity against several cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). Notably, some derivatives displayed IC50 values in the nanomolar range, indicating high potency against these cancer cells .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| H460 | 0.07 | 5c |
| HT-29 | 0.05 | 5j |
| MDA-MB-231 | 0.15 | 5a |
Case Studies
- Synthesis and Evaluation : A study synthesized various pyrimidine derivatives, including this compound, which were evaluated for their antiproliferative effects against multiple cancer cell lines. The results highlighted the compound's potential as a lead for developing new anticancer agents .
- Molecular Docking Studies : Computational studies have demonstrated that the compound can effectively bind to target enzymes involved in cancer proliferation pathways. These findings support further investigation into its therapeutic potential against specific cancers .
Q & A
Q. What established synthetic routes are available for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine, and what reaction parameters critically influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation followed by functionalization. Key steps include:
Core Pyrimidine Synthesis : Start with 4-methyl-6-(propan-2-yloxy)pyrimidine derivatives, often prepared via nucleophilic substitution (e.g., isopropyloxy group introduction using alkyl halides under basic conditions) .
Hydrazine Functionalization : React the intermediate with hydrazine hydrate under reflux in ethanol or THF. Temperature (60–80°C) and stoichiometric excess of hydrazine (1.5–2.0 eq.) are critical to avoid side products like hydrazones .
Critical Parameters :
- Solvent polarity (polar aprotic solvents improve nucleophilic substitution).
- Reaction time (over-reaction leads to decomposition; monitor via TLC).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm hydrazinyl (-NH-NH) and isopropyloxy groups. The hydrazinyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while the isopropyloxy methyl groups split into doublets (δ 1.2–1.4 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in methanol/water). Refine using SHELXL (SHELX suite) for high-resolution structural data .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, optimize hydrazine addition using response surface methodology to balance reactivity and side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate substitution steps.
- Example Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 70°C, 12 h | 62 | 95 |
| Ethanol, 80°C, 8 h | 78 | 98 |
| DMF, 100°C, 6 h | 45 | 85 |
| (Data adapted from hydrazine-mediated syntheses in ) |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions) for this compound?
- Methodological Answer :
- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational exchange broadening. For example, hindered rotation in the isopropyloxy group may cause unexpected splitting .
- DFT Calculations : Use Gaussian or ORCA to simulate H NMR chemical shifts. Compare experimental vs. computed data to identify discrepancies (e.g., solvent effects or protonation states) .
- Cross-Validation : Confirm with 2D techniques (HSQC, HMBC) to assign ambiguous peaks .
Q. What experimental strategies are recommended to evaluate the biological activity of this compound, particularly its kinase inhibition potential?
- Methodological Answer :
- Kinase Assay Design :
In Vitro Screening : Use recombinant kinases (e.g., Src/Abl) with ATP-Glo™ luminescence assays. Test compound concentrations (1 nM–100 µM) to determine IC values .
Cellular Validation : Treat cancer cell lines (e.g., K562 leukemia) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the pyrimidine ring) and compare activity profiles .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
